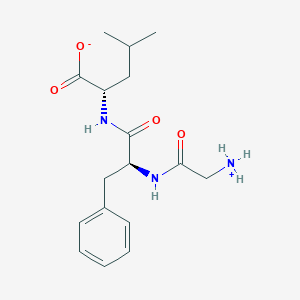

H-Gly-phe-leu-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-phe-leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The subsequent amino acids (phenylalanine and glycine) are added sequentially through coupling reactions. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like carbodiimides, and the protection of the amino group to prevent unwanted side reactions. The final product is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The use of environmentally friendly solvents and reagents is also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: H-Gly-phe-leu-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tripeptide into its constituent amino acids.

Oxidation and Reduction: The phenylalanine residue can undergo oxidation, while the peptide bonds can be reduced under specific conditions.

Substitution: The amino groups can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Hydrolysis: Glycine, phenylalanine, and leucine.

Oxidation: Oxidized derivatives of phenylalanine.

Reduction: Reduced forms of the peptide bonds

Applications De Recherche Scientifique

H-Gly-phe-leu-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and cleavage, as well as peptide interactions.

Biology: The tripeptide is studied for its role in protein synthesis and degradation, as well as its interactions with enzymes and receptors.

Medicine: Peptides like this compound are explored for their potential therapeutic applications, including drug delivery systems and as bioactive compounds in treatments.

Industry: The compound is used in the development of biomaterials, such as hydrogels and nanostructures, for various applications .

Mécanisme D'action

The mechanism of action of H-Gly-phe-leu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, peptides can inhibit enzyme activity or act as signaling molecules to trigger specific cellular responses .

Comparaison Avec Des Composés Similaires

H-Gly-phe-leu-OH can be compared with other similar tripeptides, such as:

H-Gly-phe-met-OH (Glycyl-L-phenylalanyl-L-methionine): Similar structure but contains methionine instead of leucine.

H-Gly-phe-ala-OH (Glycyl-L-phenylalanyl-L-alanine): Contains alanine instead of leucine.

H-Gly-phe-val-OH (Glycyl-L-phenylalanyl-L-valine): Contains valine instead of leucine.

The uniqueness of this compound lies in its specific sequence of amino acids, which determines its structural and functional properties. The presence of leucine, a hydrophobic amino acid, contributes to the peptide’s stability and its interactions with hydrophobic regions of proteins .

Activité Biologique

H-Gly-Phe-Leu-OH is a synthetic tripeptide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a tripeptide composed of glycine (Gly), phenylalanine (Phe), and leucine (Leu). It is structurally similar to enkephalins, which are naturally occurring peptides that bind to opioid receptors in the brain, influencing pain perception and emotional responses. The biological activity of this compound has been studied in various contexts, including its analgesic properties and interactions with cellular receptors.

This compound exhibits its biological effects primarily through interactions with opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). These receptors are involved in modulating pain and can influence analgesic pathways when activated by peptides like this compound.

In Vitro Studies

In vitro studies have focused on the stability and efficacy of this compound compared to other opioid peptides. For example, a study on related peptides indicated that modifications to the peptide structure could enhance stability against enzymatic degradation, which is crucial for maintaining biological activity .

Pharmacokinetics

Pharmacokinetic studies involving similar peptides have shown that modifications can lead to improved plasma concentrations and longer half-lives in vivo. These findings suggest that this compound may also benefit from structural modifications to enhance its bioavailability and therapeutic efficacy .

Case Studies

- Analgesic Efficacy in Mouse Models : A study investigating the analgesic effects of enkephalin analogs found that specific modifications could enhance pain relief outcomes in mice. Although this compound was not directly tested, the results indicate that similar compounds can effectively modulate pain pathways through opioid receptor activation .

- Stability and Metabolism : A comparative analysis of various opioid peptides highlighted the importance of structural integrity for metabolic stability. This compound's potential for degradation by peptidases necessitates further investigation into protective modifications that could prolong its action in biological systems .

Data Tables

| Peptide | Structure | Biological Activity | Stability |

|---|---|---|---|

| This compound | Gly-Phe-Leu | Potential analgesic | Moderate |

| H-Tyr-Gly-Gly-Phe-Leu-OH | Tyr-Gly-Gly-Phe-Leu | Analgesic | High |

| DADLE | Tyr-D-Ala-Gly-Phe-D-Leu | Strong analgesic | High |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVGHHQGKPQYIL-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.